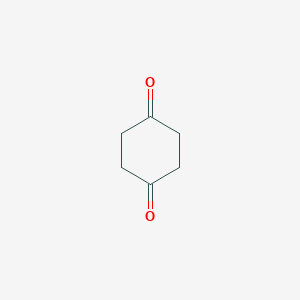

1,4-Cyclohexanedione

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZFGQYXRKMVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060929 | |

| Record name | 1,4-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-88-7 | |

| Record name | 1,4-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJS27Z99AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Beschreibung

Optimization of Processing Parameters:

Temperature and Time: Since the Maillard reaction is temperature and time-dependent, reducing the heating temperature and shortening the cooking or processing time can effectively decrease the formation of dicarbonyl compounds. researchgate.net For example, in the preparation of a seafood condiment, optimizing the Maillard reaction at 105 °C for 20 minutes resulted in lower levels of methylglyoxal (B44143), glyoxal, and other dicarbonyls. nih.gov

pH Control: The pH of the reaction environment influences the rate and pathways of the Maillard reaction. nih.gov Adjusting the pH can help minimize dicarbonyl formation.

Formula Modification and Use of Additives:

Degradation Pathways of Cyclic Ketones and Diketones in the Environment

The environmental degradation of cyclic ketones can occur through both biological and non-biological (abiotic) pathways. The persistence of these compounds depends heavily on their structure and the environmental conditions.

Biodegradation: The biodegradation of cyclic compounds can be challenging for microorganisms. For example, 1,4-dioxane (B91453) is known to be relatively resistant to biodegradation. cdc.gov However, specific microbial strains have been identified that can degrade it and other cyclic ethers, often utilizing them as a sole source of carbon. nih.govenviro.wiki The bacterium Mycobacterium sp. PH-06, for instance, can effectively utilize 1,4-dioxane and also transform related compounds like cyclohexane (B81311). nih.gov The degradation often proceeds through the action of monooxygenase enzymes, which initiate the breakdown of the ring structure. berkeley.edu In some cases, degradation occurs via cometabolism, where the microbe degrades the target compound while feeding on another primary substrate. berkeley.edubattelle.org The intermediate products of this biodegradation are generally innocuous and readily broken down further. itrcweb.orgitrcweb.org While aerobic degradation is more commonly studied, some evidence suggests that anaerobic biodegradation of these compounds may also be possible under certain conditions. itrcweb.orgnih.gov

Abiotic Degradation: In the atmosphere, the primary degradation pathway for volatile cyclic ketones is photooxidation, involving reactions with hydroxyl radicals (·OH). cdc.gov This process can break down the compounds over a period of days. cdc.gov For less volatile compounds in soil or water, abiotic degradation mechanisms under natural subsurface conditions are generally not considered significant. itrcweb.org

Thermal-oxidative degradation is a process where materials break down under the combined influence of heat and oxygen. This degradation mechanism is relevant for polymers containing ketone linkages and can provide insight into the stability of cyclic ketone structures at high temperatures. The process typically begins with the formation of free radicals, initiating chain reactions that lead to the breakdown of the polymer or molecule. nih.govresearchgate.net

Studies on polymers like poly(ether ether ketone) (PEEK) show that thermal-oxidative degradation starts at temperatures around 325°C. nih.gov The mechanism involves the rupture of the ether and ketone bonds in the polymer backbone. nih.gov This breakdown leads to two main stages: an initial radical chain failure mechanism, followed by the combustion of the resulting fragments at higher temperatures. nih.gov The process generates various gaseous products, with carbon dioxide (CO2) and water being prominent, indicating the oxidation of the molecule's fragments. nih.govnih.gov For elastomers, this type of degradation can result in both chain scission (breaking of the polymer chains) and cross-linking (formation of new bonds between chains). nih.gov

Photo-Oxidative Degradation

Photo-oxidative degradation involves the transformation of a chemical compound through the combined action of light and oxygen. wikipedia.org For cyclic ketones, this process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the formation of excited-state molecules and free radicals. acs.orgwikipedia.org These reactive species can then interact with atmospheric oxygen, triggering a cascade of reactions.

The general mechanism for many polymers involves an autoxidation process that is autocatalytic, producing an increasing number of radicals and reactive oxygen species. wikipedia.org This leads to the breaking of polymer chains, a process known as chain scission, resulting in the material becoming more brittle. wikipedia.org In the case of cyclic ketones, photo-oxidation can lead to ring-opening reactions and the formation of various degradation products. For example, the irradiation of cyclocamphanone, a cyclic ketone, in the presence of air (oxygen) results in oxidation that yields a lactone. iupac.org This occurs through a process analogous to a Baeyer-Villiger oxidation. iupac.org The ketones generated through initial oxidation steps can themselves be photo-active, absorbing UV energy and transferring it to molecular oxygen (O₂) to form highly reactive singlet oxygen, which can perpetuate the degradation process. wikipedia.org

The degradation of the related compound 1,4-dioxane has been studied using heterogeneous photocatalysis, where UV or fluorescent light is used with a catalyst like titanium dioxide (TiO₂) to generate highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net These radicals are potent oxidizing agents that effectively break down the cyclic structure. nih.gov While specific studies on the photo-oxidative degradation of 1,4-cyclohexanedione are limited, the principles derived from the study of other cyclic ketones and related structures like 1,4-dioxane suggest that it is susceptible to degradation via radical-mediated oxidation pathways initiated by light. acs.orgnih.gov

Enzymatic Cleavage of Beta-Diketones

Although this compound is a gamma-diketone, the study of enzymatic cleavage of beta-diketones provides crucial insights into the bioremediation potential for dicarbonyl compounds. The enzymatic cleavage of the C-C bond in beta-diketones is a significant biochemical process relevant to bioremediation. nih.govnih.gov Research has identified several types of enzymes capable of cleaving beta-diketone functionalities through different chemical mechanisms. nih.govnih.gov These enzymes can be broadly categorized as hydrolases and dioxygenases. nih.gov

One notable example is the 6-oxocamphor hydrolase, which belongs to the crotonase superfamily and cleaves non-enolizable cyclic beta-diketones. nih.gov This enzyme utilizes a catalytic dyad (typically His/Asp) to activate a water molecule, which then performs a nucleophilic attack on a carbonyl group of the diketone substrate. nih.gov Other enzymes, such as diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii, are dioxygenases that cleave acetylacetone (B45752) into methylglyoxal (B44143) and acetate. nih.gov

The table below summarizes the different enzyme types involved in the cleavage of beta-diketones.

Table 1: Enzyme Classes Involved in Beta-Diketone Cleavage

| Enzyme Class | Example Enzyme | Source Organism | Mechanism | Substrate Example | Products | Reference |

|---|---|---|---|---|---|---|

| Hydrolase | Oxidized poly(vinyl alcohol) hydrolase (OPH) | Pseudomonas sp. | Serine-triad hydrolase | Nonane-4,6-dione | Butyrate and Pentan-2-one | nih.gov |

| Hydrolase | 6-Oxocamphor hydrolase (OCH) | Rhodococcus sp. | His/Asp dyad activates water for nucleophilic attack | Cyclic β-diketones | Dicarboxylic acids | nih.govnih.gov |

| Hydrolase | Fumarylacetoacetate hydrolase (FAH) | Eukaryotes/Prokaryotes | Metal-assisted (Ca²⁺) activation of water | Fumarylacetoacetate | Fumarate and Acetoacetate | nih.gov |

| Dioxygenase | Diketone-cleaving enzyme (Dke1) | Acinetobacter johnsonii | Dioxygenase | Acetylacetone | Methylglyoxal and Acetate | nih.gov |

These enzymatic processes highlight nature's mechanisms for breaking down stable diketone structures, which could be relevant for the environmental degradation of cyclic dicarbonyl compounds like this compound.

Impact of Environmental Factors on Degradation

The rate and pathway of degradation for cyclic ketones are significantly influenced by environmental factors, primarily temperature and pH.

Temperature: Temperature affects chemical and biological degradation rates. In biological systems, temperature can influence the metabolic rate of microorganisms responsible for degradation. For instance, studies on wood-degrading fungi have shown that communities previously exposed to warmer temperatures (20°C and 25°C) decomposed wood faster than those exposed to cooler conditions (15°C), indicating a thermal adaptation that enhances degradation capacity. knaw.nl Conversely, for enzymatic degradation, lower temperatures may not be sufficient to inactivate degradative enzymes like polyphenol oxidase, leading to greater degradation of certain compounds, whereas higher temperatures (e.g., 60°C) can denature these enzymes and better preserve the compounds. scielo.br In chemical degradation processes, such as the thermal degradation of propylene (B89431) glycol and glycerol, even low temperatures (< 200°C) can be sufficient to generate toxic aldehydes, with the rate of formation increasing with temperature. nih.gov

pH: The pH of the environment is a critical variable controlling the degradation of many organic compounds, including ketones. ajpojournals.org The pH can affect the stability of the compound, the speciation of chemical oxidants, and the activity of degrading enzymes. ajpojournals.orgresearchgate.net For example, the degradation of 1,4-dioxane via a photo-Fenton-like process using nanoscale zero-valent iron (nZVI) is effective at an acidic pH of 3, while photocatalysis with TiO₂ is efficient at a neutral pH of 7. nih.govresearchgate.net Studies on other compounds show that acidic or basic conditions can catalyze hydrolysis and oxidation reactions. ajpojournals.org The degradation of phenolic compounds by potassium ferrate is highly pH-dependent, with the optimal pH for maximum degradation varying with the specific compound's structure. researchgate.net These findings suggest that the degradation of this compound in aquatic or soil environments would be highly dependent on the local pH, which would influence both abiotic and biotic degradation pathways.

The table below summarizes the influence of these factors.

Table 2: Impact of Environmental Factors on Ketone Degradation

| Factor | Effect on Degradation Rate | Mechanism/Observation | Reference |

|---|---|---|---|

| Temperature | Generally increases with rising temperature | Enhances reaction kinetics and microbial metabolic activity. However, very high temperatures can denature degradative enzymes. | knaw.nlscielo.br |

| pH | Highly dependent on the specific compound and degradation process | Affects the stability of the compound, the form of the oxidant (e.g., ferrate), and the activity of hydrolytic enzymes. Can catalyze hydrolysis and oxidation at extreme acidic or basic levels. | nih.govajpojournals.orgresearchgate.net |

| Light | Accelerates degradation (photodegradation) | Provides energy to initiate photo-chemical reactions, leading to the formation of reactive radicals that drive oxidation. | wikipedia.orgnih.gov |

Iii. Spectroscopic and Computational Analysis of 1,4 Cyclohexanedione

Conformational Analysis and Stability

The conformational landscape of 1,4-cyclohexanedione is a subject of significant scientific interest, as the presence of two sp²-hybridized carbon atoms within the six-membered ring introduces unique structural dynamics compared to cyclohexane (B81311). The molecule predominantly exists in a dynamic equilibrium between chair and twist-boat conformations, with their relative stabilities being highly dependent on the physical state. In the solid phase, X-ray diffraction studies have shown that this compound adopts a twisted-boat conformation. However, in the gas phase, the situation is more complex, involving a mixture of conformers.

In the gas phase, experimental techniques such as electron diffraction and vibrational spectroscopy have been crucial in elucidating the conformational behavior of this compound. These studies provide direct evidence for the simultaneous presence of multiple conformers at elevated temperatures.

Gas-phase electron diffraction experiments conducted at approximately 435 K confirm that this compound exists as a mixture of a chair form with C₂h symmetry and a twisted-boat form with D₂ symmetry. acs.org Analysis of the diffraction data indicated that the chair form constitutes about 24(10)% of the gaseous mixture at this temperature. acs.org This finding is supported by gas-phase infrared and Raman spectroscopy studies. acs.org The observation of certain vibrational bands with splitting and temperature-dependent intensities in the infrared spectra further corroborates the coexistence of both twist and chair conformers. acs.org Specifically, these spectral features suggest that the twist conformer possesses a lower enthalpy than the chair conformer in the gas phase. acs.org

The twisted-boat form of this compound is not a rigid structure but undergoes a large-amplitude twisting motion known as pseudorotation. acs.org This dynamic process effectively lowers the symmetry of the twisted-boat conformer from D₂ to C₂. acs.org The pseudorotation involves a twisting of the ring, leading to a weighted average displacement of the angle between the two C=O bond vectors. This angle deviates by an average of 21.3° from the 180° orientation expected in a static D₂ form, resulting in an average angle of 158.7(1)° between the carbonyl bond vectors. acs.org

A variety of theoretical and computational methods have been employed to model the conformational preferences and energy landscape of this compound, complementing experimental findings. These calculations help to refine geometries, determine relative energies, and understand the barriers to interconversion.

Geometry optimizations and vibrational frequency calculations have been performed using ab initio methods at the Møller-Plesset perturbation theory (MP2) level with the 6-31G** basis set. acs.org These calculations successfully reproduce the experimental vibrational spectra, supporting the model of coexisting twist and chair conformers. acs.org

Density Functional Theory (DFT) has also been a valuable tool. Specifically, the B3LYP functional with a cc-pVTZ basis set has been used to calculate differences in interatomic distances and bond angles, which are then used as constraints in the analysis of electron diffraction data. acs.org The M06-2X functional is another powerful DFT method known for its good performance in predicting excitation energies and handling non-covalent interactions, making it suitable for complex conformational analyses. nih.gov These computational approaches, ranging from ab initio to various DFT functionals, provide a robust theoretical framework for understanding the molecule's structure and dynamics. acs.orgnih.gov

Table 1: Selected Gas-Phase Structural Parameters from Electron Diffraction and B3LYP/cc-pVTZ Theory

| Parameter | Twisted-Boat Form (Average) | Chair Form | Reference |

|---|---|---|---|

| r(C=O) | 1.211(3) Å | 1.233(6) Å | acs.org |

| r(C1–C2) | 1.524(5) Å | 1.526(5) Å | acs.org |

| r(C2–C3) | 1.533(11) Å | 1.539(11) Å | acs.org |

| ∠(C1C2C3) | 111.1(5)° | 111.0(4)° | acs.org |

| ∠(C6C1C2) | 116.3(8)° | 115.7(8)° | acs.org |

Gas Phase Studies: Electron Diffraction and Vibrational Spectroscopy

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups and determining the conformational characteristics of molecules like this compound.

The gas-phase infrared spectrum of this compound has been measured at elevated temperatures (e.g., 225 °C) to study its conformational equilibrium. The spectra provide strong evidence for the presence of both chair and twist conformers. acs.org Key features in the IR spectra, such as the splitting of certain bands and the variation of their intensities with temperature, are indicative of a dynamic equilibrium between at least two different conformers. acs.org The analysis of coincidences between IR and Raman spectra has also been used to argue against the predominance of a single, centrosymmetric chair form. Computational calculations at the MP2/6-31G** level have been used to assign the observed vibrational frequencies to the specific motions of the twist and chair forms. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure and dynamics of this compound and its derivatives in solution.

The ¹H and ¹³C NMR spectra of this compound provide key information about its chemical environment. Due to the molecule's symmetry and rapid conformational changes at room temperature, the ¹H NMR spectrum typically shows a single sharp peak for the eight methylene (B1212753) protons. Similarly, the proton-decoupled ¹³C NMR spectrum displays two peaks: one for the four equivalent methylene carbons and another for the two equivalent carbonyl carbons.

In deuterated chloroform (B151607) (CDCl₃), the eight equivalent protons of this compound appear as a singlet. A study interpreting the spectra suggests that all four CH₂ groups have the same chemical environment, leading to a chemical shift value of around 2.7 ppm. researchgate.net The ¹³C NMR spectrum in the same solvent shows a peak for the CH₂ groups in the region of 36-38 ppm and a peak for the carbonyl carbon. researchgate.net

The analysis of NMR spectra can be extended to derivatives of this compound. For example, the ¹H and ¹³C NMR spectra of this compound bis(ethylene ketal) have been reported, providing a reference for understanding the influence of substitution on the cyclohexane ring. nih.govresearchgate.net Furthermore, studies on derivatives like 2,5-dimethyl-1,4-cyclohexanedione have utilized NMR in conjunction with chemical shift reagents to quantify epimers and make conformational assignments.

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | CDCl₃ | ~2.7 | Singlet | -CH₂- |

| ¹³C | CDCl₃ | ~37 | - | -CH₂- |

Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is an essential technique for studying the conformational dynamics of cyclic molecules like this compound. At room temperature, the ring inversion and interconversion between different conformers (e.g., chair and twist-boat) are typically fast on the NMR timescale, resulting in averaged signals.

By lowering the temperature, it is possible to slow down these conformational changes to a rate where distinct signals for the individual conformers can be observed. This allows for the determination of the energy barriers associated with these processes. For instance, in studies of substituted cyclohexanes like cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR has successfully identified separate signals for the twist-boat and chair conformations. youtube.com From these studies, free-energy barriers for the interconversion between the conformers can be calculated. youtube.com Although specific DNMR studies detailing the energy barriers for this compound itself were not found in the provided search results, the principles derived from studies of similar cyclohexane systems are directly applicable. Such experiments would allow for the quantification of the activation energy for the ring inversion process and the equilibrium between the chair and twist-boat forms.

Other Spectroscopic Techniques for Dicarbonyl Compounds

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Dicarbonyl compounds like this compound are expected to exhibit absorption bands in the ultraviolet region corresponding to n → π* and π → π* transitions of the carbonyl groups. The n → π* transition is typically weak and occurs at a longer wavelength, while the π → π* transition is more intense and appears at a shorter wavelength. The absorption spectra of compounds containing different chromophores, including carbonyls, typically show bands in the 230-310 nm range due to π-π* intraligand transitions. While general principles suggest these absorption characteristics, specific λmax values for this compound were not explicitly available in the search results.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many organic molecules are fluorescent, simple aliphatic ketones often exhibit very weak or no fluorescence, as non-radiative decay processes (like intersystem crossing) are highly efficient. The search results did not provide specific fluorescence emission data for this compound. However, studies on other complex cyclohexane derivatives have shown that fluorescence properties are highly dependent on the presence of fluorophores and the polarity of the solvent. For example, some triphenylene (B110318) derivatives exhibit fluorescence, and their emission maxima can be influenced by solvent polarity. researchgate.net The absence of specific data for this compound suggests it is likely a non-fluorescent or very weakly fluorescent compound under typical measurement conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of volatile and semi-volatile compounds such as this compound. nih.gov The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the molecular weight and structural features of the analyte. nih.gov In GC, the compound is vaporized and separated from other components in a sample as it travels through a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and broken into characteristic fragments.

Detailed research has established specific conditions for the analysis of this compound and its derivatives. scirp.orgnist.gov While a validated method for this compound mono-ethylene ketal, a closely related derivative, utilizes a DBWAX ETR column with nitrogen as the carrier gas, direct analysis of this compound has also been reported. scirp.orgscirp.org The National Institute of Standards and Technology (NIST) has published a normal alkane retention index for this compound on a polar DB-Wax capillary column, providing a standardized retention time measurement. nist.gov

Table 1: Example of Gas Chromatographic Conditions for Analysis of this compound and a Related Derivative

| Parameter | This compound nist.gov | This compound Mono-ethylene Ketal scirp.org |

|---|---|---|

| Column Type | Capillary | DBWAX ETR |

| Active Phase | DB-Wax | Polyethylene Glycol |

| Column Dimensions | Not Specified | 30 m x 0.32 mm x 1.0 µm |

| Carrier Gas | Not Specified | Nitrogen |

| Injector Temp. | Not Specified | 250°C |

| Detector Temp. | Not Specified | 260°C (FID) |

| Oven Program | Temperature Ramp | 45°C (4 min), then 60°C/min to 250°C (28 min) |

| Retention Index (I) | 1975 | Not Applicable |

| Retention Time | Not Specified | ~12.3 min (ketal), ~6.8 min (internal standard) |

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern that is key to its identification. massbank.eunist.gov The molecular ion peak ([M]⁺) is observed with a significant relative intensity. massbank.eu The fragmentation of cyclic ketones is often driven by processes like alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements. libretexts.orgmsu.edu For this compound, this leads to the formation of several characteristic fragment ions.

Table 2: Electron Ionization (EI) Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) massbank.eu | Possible Fragment |

|---|---|---|

| 112 | 64.88 | [C₆H₈O₂]⁺ (Molecular Ion) |

| 84 | 45.45 | [M - CO]⁺ |

| 56 | 100.00 | [C₃H₄O]⁺ or [C₄H₈]⁺ |

| 55 | 80.91 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 42 | 40.91 | [C₂H₂O]⁺ or [C₃H₆]⁺ |

| 39 | 24.55 | [C₃H₃]⁺ |

High Performance Liquid Chromatography (HPLC) and Ion Chromatography

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of this compound. Unlike GC, HPLC is performed in the liquid phase and is suitable for compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.gov Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for this type of compound. lcms.cz

A specific reverse-phase HPLC method for the separation of this compound has been developed. sielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, modified with an acid. sielc.com The retention in RP-HPLC is governed by hydrophobic interactions between the analyte and the stationary phase. youtube.com For mass spectrometry (MS) compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Table 3: HPLC Conditions for the Separation of this compound

| Parameter | Condition sielc.com |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid* |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Detection | UV, MS |

*Note: For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid.

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and quantification of ionic species. fai.uscarleton.edu The fundamental principle of IC is the separation of ions based on their electrostatic interactions with a charged stationary phase, known as an ion-exchange resin. lmu.edunestgrp.com The technique can be used to analyze a wide range of anions (e.g., chloride, nitrate, sulfate) and cations (e.g., lithium, sodium, potassium, calcium). fai.uscarleton.edu A typical IC system includes a pump, injection valve, a separation column (containing the ion-exchange resin), a suppressor, and a conductivity detector. nestgrp.comyoutube.com The suppressor reduces the background conductivity of the eluent and enhances the signal of the analyte ions, thereby increasing detection sensitivity. nestgrp.comyoutube.com

As this compound is a neutral, non-ionic molecule, it is not directly analyzed by ion chromatography. fai.uscarleton.edu IC is specifically tailored for charged analytes and would not retain a neutral compound like this compound under standard ion-exchange conditions. Therefore, while HPLC is a highly suitable method for its analysis, ion chromatography is not employed for the direct measurement of this compound itself but could be used to analyze ionic impurities within a sample matrix containing the compound.

Iv. Reactivity and Reaction Mechanisms of 1,4 Cyclohexanedione

Nucleophilic Addition Reactions

The carbonyl groups in 1,4-cyclohexanedione are electrophilic centers, susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is characteristic of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reaction can be promoted by either base or acid. In a base-promoted mechanism, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

The stereochemistry of nucleophilic addition to cyclohexanone (B45756) systems is influenced by steric and electronic factors. Nucleophilic attack can occur from two faces: the axial or the equatorial face. Steric hindrance generally favors the equatorial approach, while electronic effects, such as stabilizing interactions between the developing σ-bond and adjacent σ-bonds in the ring, can favor the axial approach. researchgate.net For this compound, the presence of two carbonyl groups allows for mono- or di-addition, depending on the stoichiometry of the nucleophile.

A key example of nucleophilic addition is the formation of cyanohydrins. libretexts.org In this reaction, a cyanide ion (from a source like KCN or HCN) attacks a carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

Condensation Reactions

Condensation reactions are a cornerstone of the synthetic utility of this compound, enabling the construction of more complex molecular architectures, including unsaturated ketones and various heterocyclic compounds.

This compound, possessing α-hydrogens, can act as the enolate component in reactions with aldehydes. In the presence of a base, an α-hydrogen is abstracted from the dione (B5365651) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The initial product is a β-hydroxy ketone (the aldol (B89426) addition product). pressbooks.pub With heating, this intermediate readily dehydrates to form a stable, conjugated α,β-unsaturated cyclohexenone derivative. The driving force for the condensation is the formation of the extended conjugated system. libretexts.org The Claisen-Schmidt reaction specifically refers to the condensation between a ketone and an aromatic aldehyde. libretexts.org

Table 1: Examples of Aldol Condensation Products

| Ketone | Aldehyde | Base/Catalyst | Product |

|---|

This compound is a key substrate in multi-component reactions for the synthesis of pyran derivatives, which are oxygen-containing heterocyclic compounds with diverse biological activities. nih.govresearchgate.net A prominent example is the reaction of this compound, an aldehyde (often aromatic), and malononitrile (B47326) in the presence of a catalyst. nih.gov

This reaction proceeds through a cascade of steps. Typically, a Knoevenagel condensation occurs first between the aldehyde and malononitrile. The resulting arylidene malononitrile then acts as a Michael acceptor. The enolate of this compound, formed under basic or catalytic conditions, undergoes a Michael (1,4) addition to this activated alkene. joechem.io The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto one of the nitrile groups, followed by tautomerization to yield the stable, substituted tetrahydro-4H-chromene derivative. nih.gov

Table 2: Synthesis of Tetrahydro-4H-chromene Derivatives

| Aldehyde Component | Catalyst | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Triethylamine | 2-Amino-4-phenyl-3-cyano-5,6,7,8-tetrahydro-4H-chromen-6-one | nih.gov |

| 2-Chlorobenzaldehyde | Triethylamine | 2-Amino-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-6-one | nih.gov |

The versatility of this compound extends to the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. These reactions often leverage the dione's ability to react with multiple nucleophiles, either sequentially or in one-pot procedures.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic method that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com Analogous strategies can be employed where this compound or its derivatives serve as the dicarbonyl component. The reaction involves an initial aldol-type condensation, followed by the addition of an enamine (formed from the other dicarbonyl equivalent and ammonia) and subsequent cyclization and dehydration to form the heterocyclic ring. youtube.com

Thiazoles and Fused Systems: this compound can be used to construct fused thiazole (B1198619) systems. For instance, reaction with elemental sulfur and phenylisothiocyanate in the presence of a base yields a 3-phenyl-2-thioxo-2,3,4,5-tetrahydrobenzo[d]-thiazol-6(7H)-one. nih.gov This product is itself a versatile intermediate that can undergo further multi-component reactions to create more complex fused heterocycles like pyrazoles, pyrimidines, and thieno[2',3':3,4]benzo[1,2-d]thiazoles. nih.gov Similarly, reacting this compound with elemental sulfur and malononitrile leads to the formation of 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a precursor for other fused systems. hilarispublisher.com

Reduction Reactions

The carbonyl groups of this compound can be readily reduced to alcohols using various reducing agents. The choice of reagent can influence the outcome and selectivity of the reduction.

Metal hydride reagents are commonly used for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most prevalent. Both function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

Sodium Borohydride (NaBH₄): This is a relatively mild and selective reducing agent. numberanalytics.com It readily reduces aldehydes and ketones to the corresponding primary and secondary alcohols, respectively. masterorganicchemistry.com The reduction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) yields 1,4-cyclohexanediol (B33098). libretexts.orgchegg.com The reaction proceeds via nucleophilic attack of the hydride, followed by protonation of the resulting alkoxide by the solvent. numberanalytics.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com While it also reduces ketones to secondary alcohols, it is highly reactive and can reduce a wider range of functional groups. masterorganicchemistry.comadichemistry.com The reaction with this compound also produces 1,4-cyclohexanediol. Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or THF, followed by a separate aqueous or acidic workup step to protonate the alkoxide intermediate and quench the excess reagent. libretexts.orgadichemistry.com

The reduction of this compound with one molar equivalent of these hydrides can, in principle, lead to a mixture of the starting material, the mono-reduced product (4-hydroxycyclohexanone), and the di-reduced product (1,4-cyclohexanediol). However, complete reduction to the diol is common. chegg.com

Table 3: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1,4-Cyclohexanediol |

Asymmetric Hydrogenation to Chiral Diol Derivatives

The asymmetric hydrogenation of this compound to produce chiral 1,4-cyclohexanediol derivatives is a significant transformation, yielding valuable building blocks for the synthesis of pharmaceuticals and advanced materials. While the reduction of this compound to its corresponding diols (cis and trans isomers) is well-documented, direct and highly enantioselective catalytic hydrogenation to chiral diols is a more specialized area of research.

Research has indicated that chiral diol derivatives can be obtained from this compound through asymmetric hydrogenation in the presence of specific catalysts. guidechem.com Notably, the use of iridium metal catalysts in conjunction with chiral ligands has been reported to facilitate this transformation under hydrogen gas. guidechem.com These types of reactions are pivotal for establishing stereoselectivity, which is crucial in the synthesis of complex molecules with specific biological activities. guidechem.com

The general approach involves the coordination of the dione to a chiral metal complex, which then facilitates the stereocontrolled addition of hydrogen. The choice of chiral ligand is critical in determining the enantiomeric excess (ee) of the resulting diol. While detailed studies focusing exclusively on this compound are not extensively reported in mainstream literature, the principles are based on well-established methodologies for the asymmetric hydrogenation of ketones.

For instance, related studies on the asymmetric hydrogenation of α-alkylated this compound derivatives have shown that subsequent reduction can lead to chiral alcohols with high enantiomeric excess. acs.org This suggests that the stereochemical outcome is highly dependent on both the substrate and the catalytic system employed.

Table 1: Catalytic Systems for Asymmetric Ketone Hydrogenation

| Catalyst Type | Chiral Ligand Example | Substrate Class | Typical Outcome |

|---|---|---|---|

| Iridium-based | Chiral Phosphine-Amines | Ketones | High enantioselectivity |

| Ruthenium-based | BINAP derivatives | α,β-Unsaturated Ketones | Selective hydrogenation |

This table represents general catalytic systems applicable to ketone hydrogenation and provides a framework for understanding the potential catalysts for this compound.

Oxidation Reactions

This compound serves as a precursor in the synthesis of 1,4-benzoquinone (B44022) and various bromo-organic compounds. cymitquimica.com This transformation is particularly prominent in the context of certain oscillating chemical reactions, such as those involving acidic bromate. acs.orgacs.org

In these reactions, this compound undergoes an aromatization process, initially forming 1,4-dihydroxybenzene (hydroquinone). acs.orgacs.org This intermediate is then susceptible to further oxidation and bromination. The oxidation of hydroquinone (B1673460) yields the conjugated diketone, 1,4-benzoquinone. acs.orgacs.org

Simultaneously, the reaction environment, rich in bromine species generated from the bromate, facilitates the bromination of the organic molecules present. This leads to the formation of bromoorganics, including brominated derivatives of this compound itself, such as 2-bromo-1,4-cyclohexanedione, and brominated products of the aromatic ring. acs.orgacs.orgrsc.org The kinetics of these consecutive and parallel reactions are fundamental to the oscillatory behavior observed in these systems. acs.orgacs.org

Table 2: Key Products from the Oxidation of this compound in Acidic Bromate

| Precursor | Intermediate | Final Products |

|---|

Cyclization Reactions with Amines or Thiols

This compound's dicarbonyl structure allows it to participate in cyclization reactions with difunctional nucleophiles like amines and thiols, leading to the formation of various heterocyclic compounds.

With amines, particularly linear tetraamines, this compound can undergo condensation to form bisaminal structures. researchgate.net These bisaminals are stable intermediates that can be subsequently used in further cyclization reactions to construct macrocyclic compounds like cyclen and cyclam derivatives, which are important ligands in coordination chemistry. researchgate.net The reaction typically involves the formation of imine or enamine intermediates, followed by intramolecular ring closure.

The reaction with thiols is anticipated to proceed via a Michael-type addition to the α,β-unsaturated ketone system that can be formed through the tautomerization of this compound to its enol or enolate form. While specific literature on the cyclization of this compound with dithiols is sparse, the general reactivity of α,β-unsaturated carbonyls with thiols is a well-established "click" reaction. rsc.orgnih.gov This reaction would involve the conjugate addition of the thiol nucleophile to the enone system, followed by a second nucleophilic attack or condensation to form a sulfur-containing heterocyclic ring.

Tautomerization to Enol Forms and Subsequent Reactions

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. cymitquimica.com The presence of two carbonyl groups allows for the formation of a mono-enol or a dienol. This keto-enol tautomerism is a crucial aspect of its reactivity, as the enol form provides a nucleophilic double bond that can react with various electrophiles.

A significant example of the enol's reactivity is observed in the Briggs-Rauscher oscillating reaction. researchgate.netdocumentsdelivered.com In this system, this compound is proposed to react with aqueous iodine through its enol intermediate. researchgate.netdocumentsdelivered.com The enol form facilitates the reaction with iodine, leading to iodinated organic species, which is a key step in the complex feedback mechanism of the oscillator. The ability to form enol intermediates is also fundamental to its participation in aldol-type condensation reactions.

Role in Oscillating Chemical Reactions (e.g., Briggs-Rauscher Reaction)

This compound is a well-studied organic substrate in several oscillating chemical reactions, most notably the Belousov-Zhabotinsky (BZ) and Briggs-Rauscher (BR) reactions. rsc.orgresearchgate.netyoutube.com In these complex reaction networks, it serves as the organic reductant and bromine scavenger.

In the bromate-driven BZ-type oscillators, this compound undergoes a series of reactions including oxidation and bromination. acs.orgacs.org The reaction pathway involves its aromatization to hydroquinone, which is then further oxidized to 1,4-benzoquinone and also brominated. acs.orgacs.org The consumption and production of bromide ions and other intermediates during these transformations are integral to the feedback loops that generate the characteristic oscillations in chemical concentrations, often visualized by color changes of an indicator like ferroin. rsc.org

One advantage of using this compound over other substrates like malonic acid in some BZ systems is that its reaction pathway does not typically produce significant amounts of gaseous products, which allows for the study of reaction dynamics without bubble formation. youtube.com The kinetics of the this compound-bromate reaction can be influenced by external factors such as stirring, which can induce transitions between oscillatory and non-oscillatory states. nih.gov

Table 3: Role of this compound in Oscillating Reactions

| Oscillating Reaction | Role of this compound | Key Transformations |

|---|---|---|

| Briggs-Rauscher | Organic Substrate | Reaction with iodine via enol mechanism researchgate.netdocumentsdelivered.com |

Tandem Reactions Involving this compound (e.g., Aldolic Condensation/Isomerization/Aromatization)

The reactivity of this compound is well-suited for tandem or domino reactions, where multiple bond-forming events occur in a single pot. A notable example is the tandem aldolic condensation/isomerization/aromatization reaction. researchgate.net

This process is initiated by the base-catalyzed aldol condensation between this compound and an aldehyde. guidechem.comresearchgate.net The resulting aldol adduct can then undergo dehydration and isomerization of the double bond to form a more conjugated system. Subsequent enolization and aromatization, often driven by the stability of the resulting aromatic ring, leads to the formation of 2-substituted-1,4-benzenediol (hydroquinone) derivatives. researchgate.net This strategy represents an efficient and green method for synthesizing substituted phenols from relatively simple starting materials. researchgate.net

This sequence highlights the versatility of this compound as a C6 building block, where its initial symmetric, non-aromatic structure is transformed into a functionalized aromatic system through a cascade of classical organic reactions.

V. Applications of 1,4 Cyclohexanedione and Its Derivatives in Advanced Materials and Polymer Science

Synthesis of Diketopyrrolopyrrole Copolymers with Large Conjugated Systems

Diketopyrrolopyrrole (DPP) derivatives are a class of high-performance pigments known for their vibrant color and stability. nih.gov In polymer science, the DPP core is utilized as an exceptional electron-accepting unit to construct donor-acceptor (D-A) conjugated polymers. diva-portal.org These polymers are of significant interest for applications in organic electronics, including field-effect transistors (FETs) and organic photovoltaics, due to their potential for high charge carrier mobilities and tunable band gaps. nih.govscispace.com

The synthesis of the DPP core involves the reaction of a succinate (B1194679) ester derivative with a nitrile in the presence of a strong base, a process that is mechanistically related to the chemistry of diones. researchgate.net 1,4-Cyclohexanedione serves as a key precursor in related syntheses that lead to the formation of the fundamental pyrrolo[3,4-c]pyrrole-1,4-dione bicyclic lactam structure. By incorporating this DPP unit into a polymer backbone with various electron-donating co-monomers, chemists can create copolymers with extensive π-conjugated systems. rsc.org

The properties of these DPP-based copolymers can be finely tuned by altering the donor monomer, which in turn adjusts the polymer's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and optical bandgap. rsc.org Research has shown that DPP copolymers can exhibit high crystallinity and achieve significant charge carrier mobility. acs.orgnih.govacs.org For instance, certain DPP copolymers have demonstrated hole mobilities exceeding 1.0 cm² V⁻¹ s⁻¹, a critical performance metric for organic thin-film transistors. acs.orgacs.org

Table 1: Properties of Selected Diketopyrrolopyrrole (DPP)-Based Copolymers

| Copolymer Type | Key Donor Monomer | Highest Hole Mobility (cm² V⁻¹ s⁻¹) | Application Highlight |

|---|---|---|---|

| DPP-Terselenophene | Terselenophene | 4.17 | Thin-Film Transistors rsc.org |

| PDPP5T | β-unsubstituted Quintetthiophene | 3.46 | Organic Thin-Film Transistors acs.org |

| DPP-DPP | Diketopyrrolopyrrole | >1 (electron mobility) | Organic Field-Effect Transistors nih.govacs.org |

Precursor for 7,7,8,8-Tetracyanoquinodimethane (B72673) (TCNQ) as Conducting Material

This compound is a pivotal starting material for the synthesis of 7,7,8,8-tetracyanoquinodimethane (TCNQ), a powerful electron acceptor used to create electrically conductive materials. wikipedia.orgorgsyn.org TCNQ is notable for its ability to form charge-transfer salts with electron-donor molecules. wikipedia.org These salts exhibit some of the highest electrical conductivities observed for organic materials, making them highly relevant in the field of molecular electronics.

The synthesis of TCNQ from this compound is a well-established two-step process: wikipedia.org

Condensation: this compound is condensed with malononitrile (B47326) in a Knoevenagel-type reaction. This step produces the intermediate 1,4-bis(dicyanomethylene)cyclohexane. wikipedia.orgdatapdf.com

Dehydrogenation (Oxidation): The intermediate is then dehydrogenated, typically using bromine or chlorine in the presence of pyridine (B92270), to yield the final TCNQ molecule. wikipedia.orgdatapdf.com The resulting molecule is planar and possesses a high degree of symmetry. wikipedia.org

An improved, high-yield synthesis route starting from hydroquinone (B1673460) has also been developed, which proceeds through a this compound intermediate generated in situ. datapdf.comgoogle.com This highlights the dione's central role as the immediate precursor to the TCNQ framework. orgsyn.orggoogle.com

Table 2: Synthesis Pathway from this compound to TCNQ

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Malononitrile | 1,4-Bis(dicyanomethylene)cyclohexane | Formation of the dicyanomethylene groups wikipedia.org |

Building Block for Polymers: Polyamides, Polyimides, Polyureas, Polyurethanes

The rigid, non-aromatic cyclohexane (B81311) ring is a valuable structural unit in polymer science, imparting desirable properties such as thermal stability and mechanical strength. maastrichtuniversity.nl While this compound itself is not typically used directly as a monomer in polycondensation reactions, it is a key precursor to essential monomers like 1,4-cyclohexanediamine (14CHDA) and 1,4-cyclohexanediol (B33098) (14CHDO). researchgate.netnih.gov These bifunctional derivatives are then employed to synthesize a variety of important engineering polymers.

The primary applications of these dione-derived monomers include: researchgate.net

Polyamides: 1,4-Cyclohexanediamine (14CHDA) is reacted with dicarboxylic acids to form polyamides. The inclusion of the cyclohexane ring in the polymer backbone enhances rigidity and can improve the thermal properties compared to purely aliphatic polyamides.

Polyimides: 14CHDA is also a crucial diamine monomer for the synthesis of polyimides, which are known for their exceptional thermal stability and chemical resistance.

Polyureas: The reaction of 14CHDA with diisocyanates yields polyureas, polymers characterized by the presence of urea (B33335) linkages.

Polyurethanes: 1,4-Cyclohexanediol (14CHDO), produced from the dione (B5365651), is used as a diol monomer in the synthesis of polyurethanes, reacting with diisocyanates to form materials with a wide range of properties from flexible foams to rigid plastics. researchgate.net

The ability to produce these key diamine and diol monomers from renewable resources, such as lignin (B12514952) via intermediates like 2,6-dimethoxybenzoquinone which can be converted to this compound, opens a pathway for creating more sustainable high-performance polymers. researchgate.netnih.gov

Application in Liquid Crystal Materials

The field of liquid crystals (LCs) relies on molecules (mesogens) that possess a degree of structural order, intermediate between that of a crystalline solid and an isotropic liquid. wikipedia.org The rigid structure of the cyclohexane ring makes it a favored building block in the design of molecules for liquid crystal applications. maastrichtuniversity.nl Derivatives of this compound are valuable in synthesizing these mesogenic compounds.

The key contributions of the cyclohexane moiety to liquid crystal materials include:

Structural Rigidity: The non-planar, yet rigid, chair conformation of the cyclohexane ring provides the structural anisotropy (i.e., a non-spherical, often rod-like shape) necessary for the formation of liquid crystalline phases. maastrichtuniversity.nlbeilstein-journals.org

Chiral Dopants: Chiral derivatives originating from the cyclohexane scaffold can be used as dopants. When added to an achiral nematic liquid crystal host, these dopants induce a helical twist, forming a chiral nematic (or cholesteric) phase. wikipedia.orgbeilstein-journals.org Such phases are fundamental to the operation of various display modes, including twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). beilstein-journals.org

Precursors to Mesogens: The functional groups of this compound can be chemically modified to build more complex, rod-like molecules that exhibit liquid crystal behavior on their own.

For instance, chiral 1,3-dioxanes, which can be synthesized from a ketone and a diol, have been investigated as high-performance chiral dopants for inducing helical structures in nematic hosts, a critical function for advanced display technologies like polymer-stabilized Blue Phase LCDs. beilstein-journals.org The versatility of this compound and its derivatives makes them important components in the synthesis of materials for the ever-evolving field of liquid crystal technology.

Vi. Research on Bioactivity and Pharmaceutical Significance of 1,4 Cyclohexanedione Derivatives

Medicinal Chemistry Applications

1,4-Cyclohexanedione serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. patsnap.comwikipedia.org Its structure, featuring two ketone groups, makes it a versatile building block for creating more complex molecules. wikipedia.org This diketone is particularly useful in the preparation of heterocyclic and carbocyclic structures that form the core of numerous active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the migraine treatment drug Frovatriptan. somu-group.com It is also a key raw material for the synthesis of Lomerizine, a calcium channel blocker used for migraine prophylaxis. chinjmap.com The synthesis of Lomerizine hydrochloride utilizes this compound in a multi-step process. chinjmap.com Furthermore, it is a precursor for a range of other compounds, including those with potential applications as liquid crystal products. patsnap.com

A significant role of this compound in medicinal chemistry is as a precursor for potent analgesic compounds. rsc.org A prime example is Cebranopadol, a novel, first-in-class analgesic that acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors. nih.govresearchgate.net This dual mechanism of action offers potential for treating severe chronic nociceptive and neuropathic pain. nih.gov The synthesis of Cebranopadol involves the use of this compound to construct the spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine framework of the molecule. nih.govresearchgate.net This highlights the importance of this compound in the development of new pain management therapies with potentially improved side-effect profiles compared to traditional opioids. nih.govtrispharma.com

The utility of this compound extends to the synthesis of a broad spectrum of other bioactive compounds. orgsyn.org Its chemical reactivity allows for its use in creating diverse molecular scaffolds, including spirocyclic and bridged bicyclic systems, which are features of numerous biologically active natural products and synthetic molecules. orgsyn.org For instance, it is a precursor in the synthesis of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). orgsyn.org The dione's functional groups can be readily modified, making it a valuable starting material for generating compound libraries for biological screening. nih.gov This adaptability facilitates the exploration of new chemical entities with potential therapeutic applications. nih.gov

Exploration of Specific Biological Activities

Derivatives of this compound have been investigated for their antioxidant properties. Research into 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds that can be synthesized from precursors related to this compound, has shown that some of these molecules possess significant antioxidative potential. nih.gov Studies have demonstrated that certain DHP derivatives can act as effective antioxidants, which is relevant for conditions associated with oxidative stress, such as osteoporosis. nih.gov The antioxidant activity of these derivatives is often evaluated by their ability to scavenge free radicals. nih.gov

In addition to antioxidant effects, derivatives of this compound have been explored for their anti-inflammatory properties. For example, some polyoxygenated cyclohexene (B86901) derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Similarly, studies on 1,4-dihydropyridine derivatives have shown their potential as anti-inflammatory agents. nih.gov Certain compounds in this class have been found to reduce the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, while increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov This suggests that the this compound scaffold can be a starting point for developing compounds with therapeutic potential in inflammatory diseases. nih.gov

Data Tables

Table 1: Pharmaceutical Applications of this compound

| Application Area | Specific Compound Example | Therapeutic Class |

|---|---|---|

| Intermediate in Pharmaceutical Synthesis | Frovatriptan somu-group.com | Antimigraine Agent |

| Intermediate in Pharmaceutical Synthesis | Lomerizine chinjmap.com | Calcium Channel Blocker |

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Biological Activity | Key Finding |

|---|---|---|

| 1,4-Dihydropyridines nih.gov | Antioxidant | Some derivatives show significant antioxidative potential. nih.gov |

| Polyoxygenated Cyclohexenes mdpi.com | Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. mdpi.com |

Antimicrobial Properties of Derivatives

Derivatives of this compound have emerged as a promising class of antimicrobial agents. Research has demonstrated their efficacy against a range of clinically relevant pathogens, including drug-resistant strains.

A notable study focused on 2-substituted-1,4-benzenediol derivatives synthesized through a tandem reaction involving this compound. nih.gov Out of 42 synthesized compounds, 23 exhibited activity against various fungi and bacteria. nih.gov Specifically, compounds 2, 5, 6, 8, 11, and 12 displayed broad-spectrum antimicrobial action against dermatophytes, Candida spp., and the ESKAPE panel of bacteria, which are known for their high rates of antibiotic resistance. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 25 to 50 µg/ml for fungi and 8–128 µg/ml for bacteria. nih.gov Further investigation into the mechanism of action for compound 8 revealed that it disrupts the fungal cell wall and membrane. nih.gov Importantly, compound 8 was found to be non-genotoxic and non-mutagenic to human leukocyte cells, and compound 5 showed in vivo efficacy against S. aureus infections. nih.gov

Another area of research involves oxygenated cyclohexanone (B45756) derivatives. One such compound, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora, demonstrated potent antimicrobial activity. nih.gov This derivative effectively inhibited the growth of most tested phytopathogenic bacteria and several plant pathogenic fungi, suggesting its potential use as a microbial bactericide for controlling diseases like tomato bacterial wilt. nih.gov

Additionally, studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have shown moderate to weak activity against strains like M. smegmatis and S. aureus, with MIC values as low as 64 µg/mL for some derivatives. mdpi.com The antimicrobial potential of cyclohexane (B81311) derivatives is also highlighted by the activity of cyclohexane diamine derivatives against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Substituted-1,4-Benzenediol | Compound 8 | Dermatophytes & Yeasts | 50 | nih.gov |

| 2-Substituted-1,4-Benzenediol | Compound 9, 11 | Fungi | 50 | nih.gov |

| Amidrazone Derivative | Compound 2c | S. aureus | 64 | mdpi.com |

| Amidrazone Derivative | Compound 2a, 2c | M. smegmatis | 64 | mdpi.com |

| Amidrazone Derivative | Compound 2b | Y. enterocolitica | 64 | mdpi.com |

Neuroprotective Effects of Ionone (B8125255) Derivatives

Ionones, which can be derived from the cyclohexanedione structure, have been investigated for their potential neuroprotective properties. These compounds are of interest in the study of neurological disorders, particularly those involving ischemic brain injury.

A key study in this area involved the synthesis of a new series of ionone-derived allylic alcohols, which were evaluated for their anti-ischemic activity. nih.gov Among the synthesized compounds, two derivatives, 12f and 13b , showed significant neuroprotective effects in a cerebral ischemia model. nih.gov These compounds were found to decrease the infarct volume to 23.98 ± 4.7 mm³ and 93.98 ± 24.8 mm³, respectively, compared to the ischemic control group. nih.gov This research highlights the potential of ionone derivatives as lead compounds for developing new agents to prevent brain damage following a stroke. nih.gov

Furthermore, β-ionone itself, a well-known apocarotenoid, has been associated with various health benefits, including antioxidant and anti-inflammatory properties that are relevant to neuroprotection. mdpi.commdpi.com Glucosinolates, which are important bioactive components in plants like broccoli, are recognized for their roles in neuroprotection, among other functions. mdpi.com Research has shown that β-ionone treatment can help maintain the levels of these beneficial substances in postharvest broccoli, suggesting an indirect contribution to neuroprotective potential by preserving other bioactive compounds. mdpi.com

Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors

The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases plays a crucial role in cell cycle regulation and apoptosis, making them significant targets in oncology. medchemexpress.comnih.gov Overexpression of PIM kinases is linked to the progression of various cancers, including prostate cancer. nih.govnih.gov Consequently, derivatives of this compound have been explored as scaffolds for potent PIM kinase inhibitors.

A recent study focused on designing and synthesizing 2,5-disubstituted-1,3,4-oxadiazole derivatives as PIM-1 kinase inhibitors to combat prostate cancer. nih.gov One compound from this series, 10f , demonstrated a potent PIM-1 kinase inhibitory activity with an IC₅₀ value of 17 nM, which is comparable to the well-known kinase inhibitor Staurosporine (IC₅₀ = 16.7 nM). nih.gov Compound 10f also induced apoptosis in PC-3 prostate cancer cells, increasing cell death by over 43-fold compared to the control, and caused cell cycle arrest. nih.gov

Various other heterocyclic scaffolds have been developed into PIM kinase inhibitors, some of which are now in clinical trials. nih.gov Commercially available databases and chemical suppliers list several potent PIM-1 inhibitors, showcasing the intense research in this area. selleckchem.com

Table 2: Inhibitory Activity of Selected PIM-1 Kinase Inhibitors

| Inhibitor | Target | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Compound 10f | PIM-1 | IC₅₀: 17 nM | nih.gov |

| PIM447 (LGH447) | PIM-1 | Kᵢ: 6 pM | selleckchem.com |

| AZD1208 | PIM-1 | IC₅₀: 0.4 nM | selleckchem.com |

| CX-6258 | PIM-1 | IC₅₀: 5 nM | selleckchem.com |

| SMI-4a | PIM-1 | IC₅₀: 24 µM | medchemexpress.com |

Herbicidal Activity of Cyclohexanedione Oxime Herbicides

Cyclohexanedione oxime ethers, often referred to as "dims," are a major class of commercial herbicides valued for their high selectivity against grass species. epa.govresearchgate.net These compounds are widely used to control grass weeds in broad-leaf crops such as soybeans and cotton. researchgate.net Since 1975, at least eight such herbicides have been commercialized, including well-known compounds like sethoxydim, clethodim (B606718), alloxydim, butroxydim, and tralkoxydim. epa.govresearchgate.netgoogle.com

The mechanism of action for these herbicides is the potent and selective inhibition of acetyl-coenzyme A carboxylase (ACCase). researchgate.netnih.govoup.com ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition leads to the cessation of plant growth and eventual death of the grass weed. researchgate.net The selectivity of these herbicides stems from the significant difference in sensitivity of the ACCase enzyme between susceptible grass species and tolerant broadleaf plants. nih.govresearchgate.netnih.gov

Biochemical studies have quantified this difference. For example, the inhibition constant (Kᵢ) for herbicides like alloxydim, sethoxydim, and clethodim against ACCase from susceptible grasses ranges from 0.02 to 1.95 micromolar. nih.govoup.comnih.gov In contrast, the Kᵢ values for the enzyme isolated from tolerant broadleaf plants are much higher, ranging from 53 micromolar to 2.2 millimolar, demonstrating significantly lower sensitivity. nih.govresearchgate.netnih.gov

Table 3: Inhibition of Acetyl-CoA Carboxylase by Cyclohexanedione Herbicides

| Plant Type | Kᵢ Value Range (µM) | Reference |

|---|---|---|

| Susceptible Grasses | 0.02 - 1.95 | nih.govnih.gov |

| Tolerant Broadleaf Plants | 53 - 2200 | nih.govnih.gov |

Role in Chemical Biology Research

Beyond its direct applications in medicine and agriculture, this compound serves as a fundamental building block and versatile tool in chemical biology and organic synthesis. wikipedia.orgsigmaaldrich.comguidechem.com Its symmetric structure and reactive ketone groups allow for its use in a variety of chemical transformations to create complex and functionally diverse molecules. guidechem.com

One significant application is in diversity-oriented synthesis (DOS), a strategy used to generate libraries of structurally diverse small molecules for screening against biological targets. nih.gov For instance, this compound has been used as a starting material to synthesize novel tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov These compounds were subsequently screened for inhibitory activity against the main protease of SARS-CoV-2, demonstrating the utility of the dione (B5365651) in rapidly generating molecules with potential therapeutic value. nih.gov

The compound is also a key precursor in materials science for synthesizing molecules with specific electronic properties. A classic example is its use in the synthesis of tetracyanoquinodimethane (TCNQ), an important electron acceptor used in creating organic conductors. wikipedia.org Furthermore, it undergoes aldol (B89426) condensation reactions to produce large conjugated systems, such as diketopyrrolopyrrole copolymers, which are of interest for their optoelectronic properties. guidechem.com

In the field of analytical chemistry, this compound has been employed to study and characterize complex chemical phenomena like oscillating reactions. sigmaaldrich.comresearchgate.net Its distinct behavior in these systems has even been used as a method to distinguish it from its isomer, 1,3-cyclohexanedione, showcasing its role as a probe in fundamental chemical research. researchgate.net

Vii. Environmental and Degradation Studies of Cyclic Ketones and Dicarbonyl Compounds

Environmental Occurrence and Transfer of Dicarbonyl Compounds

Dicarbonyl compounds are present in various environmental compartments, including air, water, and soil. Their release into the environment can occur from both natural and anthropogenic sources. In the atmosphere, dicarbonyls can be formed through the photooxidation of hydrocarbons. cdc.gov Low volatility oxygenated products, including α-dicarbonyls, can be formed from the atmospheric degradation of other organic compounds, such as methyl vinyl ketone. researchgate.net

The environmental fate and transport of cyclic ketones and related compounds are governed by their chemical and physical properties. itrcweb.org For instance, 1,4-dioxane (B91453), a compound with a similar cyclic structure, is known for its high mobility in water and soil due to its low adsorption to soil particles. cdc.govitrcweb.org This property allows it to move rapidly into groundwater. cdc.gov While in the air, it is susceptible to photooxidation with a half-life estimated at 1–3 days. cdc.gov However, it biodegrades very slowly in water and soil, leading to its classification as recalcitrant. cdc.gov Processes like bioconcentration and bioaccumulation are not considered significant for compounds like 1,4-dioxane. cdc.gov

Endogenous Production Pathways in Biological Systems

Dicarbonyl compounds are not only found in the external environment but are also produced endogenously within living organisms through various metabolic pathways. patsnap.com The major endogenous dicarbonyls include glyoxal, methylglyoxal (B44143), and 3-deoxyglucosone (B13542). nih.gov A primary source of their formation is glucose metabolism, specifically from the non-enzymatic decomposition of intermediates in the glycolysis pathway, such as glyceraldehyde-3-phosphate and dihydroxyacetonephosphate. nih.govmdpi.com

These reactive compounds can also arise from lipid peroxidation. This process generates α-oxoaldehydes, which can react with proteins to form advanced lipoxidation end products (ALEs). nih.gov In biological systems, these electrophilic dicarbonyl compounds can react non-enzymatically with nucleophilic amino acid residues like lysine, arginine, and cysteine, leading to the formation of advanced glycation end-products (AGEs). nih.gov While biological systems have detoxification mechanisms, such as the glyoxalase system for removing dicarbonyls, an imbalance can lead to a state known as "dicarbonyl stress". nih.govnih.gov

Maillard Reaction and Formation in Food Systems

Dicarbonyl compounds are significant intermediates formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. nih.govresearchgate.net This reaction is responsible for the development of color, aroma, and flavor in many cooked foods. nih.govsandiego.edu

The formation pathways for dicarbonyls in the Maillard reaction are numerous and complex. nih.gov They can be generated through the degradation of Amadori or Heyns rearrangement products, which are early-stage products of the reaction. sandiego.edu For example, 1-deoxyglucosone (B1246632) and 3-deoxyglucosone are key dicarbonyl intermediates. researchgate.net The reaction can also proceed through oxidative degradation of amino acids in the presence of α-dicarbonyls formed from these intermediates. sandiego.edu Besides the Maillard reaction, dicarbonyls can also be produced in food through caramelization, lipid peroxidation, and enzymatic reactions. nih.gov Because they are precursors to potentially hazardous substances, their presence in food is a subject of ongoing research. nih.govresearchgate.net

Strategies for Reducing Dicarbonyl Compound Levels